N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide
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Description
N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a useful research compound. Its molecular formula is C25H32N4O2S and its molecular weight is 452.62. The purity is usually 95%.
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Biological Activity
N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C20H30N4O2 and a molecular weight of approximately 358.486 g/mol. Its structure includes an indoline moiety, a piperidine ring, and an oxalamide functional group, which are believed to contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C20H30N4O2 |
Molecular Weight | 358.486 g/mol |
Purity | ~95% |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Indoline Moiety : Starting from suitable precursors, the indoline ring is synthesized through cyclization reactions.
- Attachment of Piperidine Group : The piperidine ring is introduced via nucleophilic substitution.
- Formation of Oxalamide Linkage : The final step involves the reaction of an oxalyl chloride derivative with the amine groups to form the oxalamide bond.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in neuropharmacology and cancer research. The indoline structure is associated with serotonin receptor modulation, while the piperidine component may enhance interactions with various biological targets.
Potential Biological Activities:
- Inhibition of Acetylcholinesterase : Similar compounds have shown potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase activity.
- Interaction with Cannabinoid Receptors : Some derivatives act as allosteric modulators of cannabinoid receptors, suggesting potential analgesic effects.
Neuropharmacological Studies
A study investigating the effects of structurally related compounds on neuropharmacological targets found that certain derivatives exhibited promising results in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. These findings suggest that this compound may possess similar properties.
Toxicological Assessments
Toxicological evaluations have been conducted on related compounds to assess their safety profiles. For instance, acute toxicity studies indicated that compounds with similar structures could lead to adverse effects at higher doses, emphasizing the need for thorough safety assessments before clinical applications.
Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O2S/c1-28-15-12-19-16-18(10-11-21(19)28)22(29-13-6-3-7-14-29)17-26-24(30)25(31)27-20-8-4-5-9-23(20)32-2/h4-5,8-11,16,22H,3,6-7,12-15,17H2,1-2H3,(H,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBXIRBQYNHDDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3SC)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.